5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-7-4-8-20(13-19)26-11-9-25(10-12-26)15-21-14-22(27)23(17-28-21)29-16-18-5-2-1-3-6-18/h1-8,13-14,17H,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOBGQFMOOHCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves a multi-step process. One common method includes the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity . The exact pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Physicochemical and Spectroscopic Comparisons
| Property | 5-(Benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one | Compound 2b (Urea Derivative) | RN: 898440-32-9 (2-Fluorophenyl Analogue) |
|---|---|---|---|
| Core Structure | Pyran-4-one | Urea-thiazole | Pyran-4-one |
| Piperazine Substituent | 3-Chlorophenyl | 3-Chlorophenyl | 2-Fluorophenyl |
| Melting Point | Not reported | 188–190°C | Not reported |
| Yield | Not reported | 78.3% | Not reported |
| ESI-MS m/z | Estimated ~450–550 (based on molecular weight) | 709.9 [M−2HCl+H]+ | Not reported |
Implications of Substituent Variations
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets, while fluorine’s electronegativity could optimize hydrogen-bonding interactions .
- Benzyloxy Group: Common in pyranone and urea derivatives, this group likely improves solubility in organic phases and stabilizes aromatic stacking interactions .
- Synthesis Efficiency : High yields in urea derivatives (70–78%) suggest robust coupling methodologies applicable to pyran-4-one analogues .
Computational Insights (Potential Studies)
- Electron Localization Function (ELF): Could reveal lone pairs on pyranone oxygen or piperazine nitrogen, influencing reactivity .
- Electrostatic Potential Maps: Multiwfn analysis might highlight regions of high electron density (e.g., benzyloxy oxygen) for predicting interaction sites .
Biologische Aktivität
5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that has attracted significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by a pyran ring fused with various functional groups, notably a benzyloxy group and a piperazine moiety substituted with a chlorophenyl group. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent. Below are key findings related to its biological activities:
| Activity | Findings |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial strains, including resistant strains. |
| Anticancer | Induces apoptosis in cancer cell lines and inhibits tumor growth in vivo models. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress and apoptosis. |
The mechanisms underlying the biological activities of 5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involve multiple pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Receptor Modulation : It interacts with neurotransmitter receptors, which may explain its neuroprotective properties.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various pyran derivatives, 5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
Anticancer Effects
Research involving human cancer cell lines revealed that this compound significantly reduces cell viability through apoptosis induction. In vitro assays showed IC50 values indicating potent cytotoxicity against breast and lung cancer cell lines . Additionally, animal studies corroborated these findings, demonstrating tumor growth inhibition in xenograft models .
Neuroprotective Properties
The neuroprotective effects were evaluated using models of oxidative stress-induced neuronal injury. The compound was found to reduce markers of oxidative stress and promote neuronal survival, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To further understand the unique properties of 5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, it is beneficial to compare it with similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| 5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one | Antimicrobial, Anticancer | Broad spectrum activity; induces apoptosis in cancer cells. |
| 5-(benzyloxy)-2-{[4-(3-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one | Limited Anticancer | Less effective than chlorinated analog; reduced receptor affinity. |
| 5-(benzyloxy)-2-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one | Moderate Activity | Similar structure but less potent; altered pharmacokinetics. |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including alkylation of piperazine derivatives and subsequent coupling with pyranone intermediates. Key steps include:
- Mannich reaction : Introducing the piperazine-methyl group to the pyranone core under controlled pH (8–9) and temperature (60–80°C) .
- Benzyloxy group installation : Achieved via nucleophilic substitution using benzyl bromide in the presence of a base like K₂CO₃ . Reaction optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for ≥95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine methyl at δ ~3.5 ppm; pyranone carbonyl at δ ~175 ppm) .
- IR : Detects key functional groups (C=O stretch at ~1650 cm⁻¹; C-O-C benzyloxy at ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 453.1472) and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological screening?
- Receptor binding assays : Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A) .
- Enzyme inhibition : Screen against kinases or oxidases via fluorescence-based assays (e.g., LOX inhibition measured by absorbance at 234 nm) .
Advanced Research Questions
Q. How can structural modifications improve selectivity for specific biological targets?
- Piperazine substituents : Replace 3-chlorophenyl with 2-fluorophenyl to enhance lipophilicity (log P ↑0.3) and blood-brain barrier penetration .
- Pyranone optimization : Introduce electron-withdrawing groups (e.g., NO₂) at position 5 to stabilize the enone system and improve metabolic stability .
- SAR-guided design : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like 5-lipoxygenase .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Purity variations : Validate compound integrity via HPLC (≥98% purity) and control for degradation products .
- Assay conditions : Standardize protocols (e.g., cell line selection, serum concentration) to minimize variability .
- Metabolic interference : Perform liver microsome studies to identify active metabolites that may contribute to off-target effects .
Q. What strategies mitigate poor aqueous solubility in pharmacokinetic studies?
- Prodrug approach : Convert the benzyloxy group to a phosphate ester for enhanced solubility (e.g., 10-fold increase in PBS pH 7.4) .
- Nanoparticle encapsulation : Use PEGylated liposomes to achieve sustained release (e.g., 80% release over 24 hours) .
Q. How to address conflicting data on metabolic stability?
- Isotope labeling : Track metabolic pathways using ¹⁴C-labeled analogs in hepatocyte incubations .
- CYP enzyme profiling : Identify primary metabolizing enzymes (e.g., CYP3A4) via inhibition assays with ketoconazole .
Methodological Guidance
Q. What analytical techniques validate synthetic intermediates?
- TLC monitoring : Use silica plates with UV254 fluorescence quenching for real-time reaction tracking .
- X-ray crystallography : Resolve ambiguous stereochemistry for chiral intermediates (e.g., piperazine ring conformation) .
Q. How to design controlled experiments for assessing cytotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
